Product packaging for 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL(Cat. No.:)

3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL

Cat. No.: B8010233
M. Wt: 242.31 g/mol
InChI Key: ZJJFPIKMLKBRLY-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]propan-1-ol, with the CAS number 57668-35-6, is an organic compound with the molecular formula C16H18O2 and an average molecular weight of 242.31 g/mol . This compound features a propanol chain linked to a phenyl ring that is further substituted with a benzyloxy protecting group. The benzyloxy group is a common and versatile protecting group in organic synthesis, known for its ability to protect alcohols, amines, and carboxylic acids, and can later be deprotected using methods such as palladium on carbon or strong acids . Its electron-donating nature, due to the lone pair on the oxygen atom, can influence the electronic properties of the aromatic system. As a phenylpropanol derivative, this compound serves as a valuable building block or synthetic intermediate in medicinal and organic chemistry research. While direct studies on this exact molecule are limited, its structure is closely related to chalcone derivatives, which are a class of compounds known to display a wide spectrum of biological activities in academic and industrial research. These activities include antibacterial, antiviral, anticancer, antimalarial, antioxidant, anti-inflammatory, and anti-tubercular properties, as well as potential applications in anti-Alzheimer research . The presence of the benzyloxy group also makes it a potential precursor for the synthesis of more complex molecules, such as amino-alcohols like 3-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, which are used in further pharmaceutical development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please handle this material with care, adhering to all relevant laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B8010233 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12,17H,5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJFPIKMLKBRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301542
Record name 3-(Phenylmethoxy)benzenepropanol
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URL https://comptox.epa.gov/dashboard/DTXSID401301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57668-35-6
Record name 3-(Phenylmethoxy)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57668-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Benzyloxy Phenyl Propan 1 Ol and Its Derivatives

Strategic Approaches to the Propan-1-ol Moiety Formation

The construction of the three-carbon alcohol chain is a critical aspect of synthesizing 3-[3-(benzyloxy)phenyl]propan-1-ol. This can be accomplished through several reductive transformations and multi-step synthetic sequences.

Reductive Transformations of 3-[3-(Benzyloxy)phenyl]propanoic Acid Derivatives

One common approach involves the reduction of 3-[3-(benzyloxy)phenyl]propanoic acid or its derivatives. The carboxylic acid can be converted to the corresponding alcohol through the use of powerful reducing agents.

A key precursor for this method is 3-[3-(benzyloxy)phenyl]propanoic acid. thermofisher.com This white crystalline solid serves as a direct antecedent to the target alcohol. thermofisher.com The reduction of the carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis.

PrecursorProductReagents
3-[3-(Benzyloxy)phenyl]propanoic acidThis compounde.g., Lithium aluminum hydride (LiAlH4)

Data derived from general organic chemistry principles.

Reductive Transformations of 3-[3-(Benzyloxy)phenyl]propan-1-one Derivatives

An alternative reductive strategy begins with 3-[3-(benzyloxy)phenyl]propan-1-one derivatives. The reduction of the ketone functional group to a secondary alcohol, which in this case is the primary alcohol of the final product, is a well-established synthetic maneuver. This method offers a different pathway to the desired propan-1-ol structure. For instance, a related synthesis involves the reduction of an amino-ketone to a 3-amino-1-phenyl-propan-1-ol. prepchem.com

PrecursorProductReagents
3-[3-(Benzyloxy)phenyl]propan-1-oneThis compounde.g., Sodium borohydride (B1222165) (NaBH4)

Data derived from general organic chemistry principles.

Multi-Step Synthesis from Substituted Phenyl Precursors

More elaborate synthetic routes can be employed, starting from simpler substituted phenyl precursors. These multi-step sequences allow for greater flexibility and control in the construction of the target molecule. azom.comsyrris.jp For example, a synthesis could commence with a suitable benzaldehyde (B42025) derivative. A cross-aldol condensation between benzaldehyde and acetaldehyde (B116499) can yield 3-phenylprop-2-enal, which can then be reduced to the corresponding alcohol. vedantu.com This approach highlights the modular nature of organic synthesis, where complex molecules are assembled from readily available starting materials. azom.com

A general representation of a multi-step synthesis could involve:

Alkylation/Acylation: Introduction of a three-carbon chain onto the phenyl ring.

Functional Group Interconversion: Modification of the introduced chain to generate the desired propan-1-ol functionality.

Introduction and Manipulation of the Benzyloxy Phenyl Group

The benzyloxy phenyl group is a key structural feature of the target compound. Its synthesis and subsequent modification are crucial for creating a diverse range of derivatives.

Etherification Reactions for Benzyloxy Installation

The benzyloxy group is typically introduced via an etherification reaction, most commonly a Williamson ether synthesis. This involves the reaction of a phenoxide with benzyl (B1604629) halide. For instance, 3-hydroxyphenylpropan-1-ol can be treated with a base to form the corresponding phenoxide, which then reacts with benzyl chloride to yield this compound. A similar synthesis of 3-benzyloxy-1-propanol (B156065) involves the reaction of 1,3-propanediol (B51772) with benzyl chloride in the presence of potassium hydroxide, achieving a 77% yield. chemicalbook.com

Reactant 1Reactant 2Product
3-Hydroxyphenylpropan-1-olBenzyl chlorideThis compound
1,3-PropanediolBenzyl chloride3-Benzyloxy-1-propanol

Data adapted from ChemicalBook. chemicalbook.com

Aromatic Substitution Reactions on the Phenyl Ring for Diversification

Further diversification of the molecule can be achieved through aromatic substitution reactions on the phenyl ring. researchgate.net These reactions allow for the introduction of various functional groups, leading to a wide array of derivatives. researchgate.netresearchgate.net The nature and position of the substituents can be controlled by the directing effects of the existing groups on the aromatic ring. youtube.com Both electrophilic and nucleophilic aromatic substitution reactions can be employed to modify the phenyl ring. researchgate.netnih.gov For example, alkylation of a 3-phenyl propanol (B110389) can be carried out to favor the production of the para isomer. google.com

Common aromatic substitution reactions include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of a halogen atom (e.g., bromine, chlorine). youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups. youtube.com

These reactions provide a powerful tool for creating a library of compounds based on the this compound scaffold, which can be valuable for various scientific investigations.

Stereoselective Synthesis Pathways for Chiral Analogues

The generation of chiral analogues of this compound, where the hydroxyl group creates a stereocenter, necessitates the use of stereoselective synthetic methods. Asymmetric hydrogenation and enzymatic desymmetrization represent two powerful strategies to achieve high enantiomeric purity.

Asymmetric Hydrogenation Methodologies for Related Propanols

Asymmetric hydrogenation of prochiral ketones is a highly effective method for producing chiral secondary alcohols. acs.org In the context of synthesizing chiral analogues of this compound, this would typically involve the enantioselective reduction of a precursor ketone, such as 1-(3-(benzyloxy)phenyl)propan-1-one. Transition metal complexes, particularly those based on ruthenium, are widely employed as catalysts for this transformation. researchgate.netdicle.edu.tr

These catalytic systems often consist of a ruthenium precursor and a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives, in combination with chiral diamines, have proven to be particularly effective. researchgate.net For instance, Ru(II) catalysts bearing tethered arene/TsDPEN ligands have been used for the asymmetric transfer hydrogenation of 1,3-alkoxy/aryloxy propanones, which are structurally related to the precursors of the target molecule. nih.gov

The reaction mechanism generally involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl group. The steric and electronic properties of both the substrate and the chiral ligand dictate the facial selectivity of the hydrogen transfer, leading to the preferential formation of one enantiomer of the alcohol. organic-chemistry.org The efficiency of these catalytic systems allows for high turnover numbers and the production of chiral alcohols with excellent enantiomeric excess (ee). acs.orgnih.gov

Table 1: Examples of Asymmetric Hydrogenation of Prochiral Ketones

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ru(II)/TsDPEN1,3-Alkoxy/Aryloxy PropanonesChiral 1,3-Alkoxy/Aryloxy PropanolsUp to 68% nih.gov
Ir-L41-(4-nitrophenyl)-3,4-dihydroisoquinolineChiral Tetrahydroisoquinoline94% mdpi.com
Ni-based catalystα-Aryl substituted acrylic acidsChiral α-Aryl propionic acids92-96% nih.gov
Cobalt-based catalystα,β-Unsaturated carboxylic acidsChiral Carboxylic AcidsUp to >99% researchgate.net

Enzymatic Desymmetrization Approaches for Chiral Precursors

Enzymatic desymmetrization offers a powerful green chemistry approach for the synthesis of chiral molecules from prochiral precursors. capes.gov.brnih.gov For the synthesis of chiral this compound analogues, a key prochiral precursor would be 2-[3-(benzyloxy)phenyl]-1,3-propanediol. The two primary hydroxyl groups in this molecule are enantiotopic, and a stereoselective enzyme can differentiate between them.

Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective acylation of one of the hydroxyl groups. nih.gov The reaction typically involves an acyl donor, such as an ester or an acid anhydride, and the lipase (B570770) selectively transfers the acyl group to one of the two enantiotopic hydroxyls, leaving the other untouched. This results in a chiral monoester, which can then be separated from the unreacted diol and subsequently hydrolyzed to yield the desired chiral mono-alcohol. For example, the lipase-catalyzed asymmetric desymmetrization of 2,2-disubstituted 1,3-propanediols has been successfully achieved using 1-ethoxyvinyl benzoate (B1203000) as the acyl donor. nih.gov

Recent advancements have also explored the use of chiral hemiboronic acid catalysts for the enantioselective desymmetrization of 2-aryl-1,3-propanediols through direct O-alkylation. dicp.ac.cnnih.govorganic-chemistry.org This non-enzymatic approach provides an alternative strategy for accessing these valuable chiral building blocks.

Table 2: Enzymatic Desymmetrization of Prochiral Diols

Catalyst/EnzymeSubstrateReaction TypeProductEnantiomeric Ratio (er)Reference
Chiral Hemiboronic Acid2-Aryl-1,3-propanediolsO-AlkylationChiral Mono-ether≥ 95:5 dicp.ac.cnnih.gov
Candida rugosa Lipase2,2-Disubstituted 1,3-propanediolsAcylationChiral MonoesterModerate to High nih.gov
Amano Lipase AK / Novo SP4352-Substituted-1,3-propanediolsHydrolysis/AcetylationChiral MonoesterNot specified capes.gov.br

Derivatization and Functional Group Interconversion Strategies for this compound

The hydroxyl group of this compound is a versatile functional handle that can be converted into a wide array of other functional groups, enabling the synthesis of a diverse range of derivatives. researchgate.net These functional group interconversions (FGIs) are fundamental in organic synthesis for modifying the properties and reactivity of the parent molecule.

Common derivatization reactions of the primary alcohol include conversion to ethers, esters, halides, and azides.

Ether Synthesis: The alcohol can be converted to an ether through Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, direct alkylation can be achieved under various catalytic conditions.

Ester Synthesis: Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions. Fischer esterification, using an acid catalyst, is a common method.

Halide Synthesis: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to synthesize the corresponding chloride, while phosphorus tribromide (PBr₃) is effective for producing the bromide.

Azide (B81097) Synthesis: The alcohol can be converted to an azide, which is a valuable intermediate for the synthesis of amines via reduction or for use in click chemistry. wikipedia.org This transformation can be achieved through a two-step process involving conversion to a good leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an azide salt, such as sodium azide. wiley-vch.dechemicalbook.commdpi.com Direct methods for the azidation of alcohols have also been developed. organic-chemistry.org

Table 3: Common Functional Group Interconversions of Alcohols

Starting Functional GroupTarget Functional GroupReagentsReference
AlcoholEtherAlkyl halide, Base (e.g., NaH) organic-chemistry.org
AlcoholEsterCarboxylic acid, Acid catalyst---
AlcoholAlkyl HalideSOCl₂, PBr₃, or P/I₂---
AlcoholAzide1. TsCl, py; 2. NaN₃ wiley-vch.dechemicalbook.com

Advanced Spectroscopic and Structural Characterization of 3 3 Benzyloxy Phenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of 3-[3-(benzyloxy)phenyl]propan-1-ol, offering a detailed map of the proton and carbon frameworks and their interconnections.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides specific signals that correspond to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group and the substituted phenyl ring typically appear in the downfield region, between δ 6.8 and 7.5 ppm. The benzylic protons (-O-CH₂-Ph) are identifiable as a sharp singlet around δ 5.05 ppm. The protons of the propanol (B110389) chain exhibit characteristic multiplets. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are expected around δ 3.68 ppm as a triplet, while the protons on the central carbon of the propyl chain (-CH₂-) appear as a multiplet around δ 1.90 ppm. The methylene protons attached to the phenyl ring (Ar-CH₂-) are observed as a triplet around δ 2.70 ppm. The hydroxyl proton (-OH) typically presents as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45 - 7.28m5HPhenyl protons of benzyl group
7.22t1HAromatic H
6.85 - 6.79m3HAromatic H
5.05s2H-OCH₂Ph
3.68t2H-CH₂OH
2.70t2HAr-CH₂-
1.90m2H-CH₂-
(variable)br s1H-OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Aromatic carbons are found in the δ 110-160 ppm range. The carbon of the benzyloxy methylene group (-OCH₂Ph) is expected around δ 70.0 ppm. The carbons of the propanol side chain would appear in the upfield region, with the carbon bearing the hydroxyl group (-CH₂OH) at approximately δ 62.2 ppm, the central methylene carbon (-CH₂-) at about δ 34.5 ppm, and the benzylic carbon (Ar-CH₂-) near δ 31.5 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
159.2Aromatic C-O
143.5Aromatic C
137.1Aromatic C
129.6Aromatic CH
128.6Aromatic CH
127.9Aromatic CH
127.5Aromatic CH
120.9Aromatic CH
115.0Aromatic CH
112.9Aromatic CH
70.0-OCH₂Ph
62.2-CH₂OH
34.5-CH₂-
31.5Ar-CH₂-

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are critical for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would primarily be observed within the propanol chain, confirming the connectivity between the protons at C1, C2, and C3 of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. doi.org The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, for instance, linking the proton signal at δ 3.68 ppm to the carbon signal at δ 62.2 ppm (-CH₂OH). doi.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). doi.org This is instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the benzylic protons of the -OCH₂Ph group (δ 5.05 ppm) and the aromatic carbons of the phenyl ring, as well as the carbon of the ether linkage. Similarly, the protons of the Ar-CH₂- group would show correlations to carbons within the 3-substituted phenyl ring, confirming the attachment point of the propyl chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is used to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₁₆H₁₈O₂, the exact mass can be calculated. The expected monoisotopic mass is 242.1307 g/mol . HRMS analysis would typically be performed using electrospray ionization (ESI), and the data would show peaks corresponding to protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, with their measured mass-to-charge ratios matching the calculated values to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Table 3: Calculated HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M]⁺C₁₆H₁₈O₂242.1307
[M+H]⁺C₁₆H₁₉O₂243.1385
[M+Na]⁺C₁₆H₁₈NaO₂265.1204

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic rings and the alkyl chain would appear around 3100-2850 cm⁻¹. The presence of the aromatic rings is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage is expected around 1250 cm⁻¹, while the C-O stretching of the primary alcohol would be observed near 1050 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAlkyl
1600, 1495, 1450C=C stretchAromatic ring
~1250C-O stretchAryl-alkyl ether
~1050C-O stretchPrimary alcohol

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique pivotal for identifying and characterizing chromophoric systems within a molecule. In the context of this compound, this method provides insight into the electronic transitions of its aromatic moieties. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's specific structure, particularly its conjugated π-electron systems.

The primary chromophore in this compound is the substituted benzene (B151609) ring. In fact, the molecule contains two benzene rings. However, they are electronically isolated from each other. The ether linkage (-O-CH₂) and the propyl group (-CH₂CH₂CH₂-) act as insulating bridges, preventing the extension of π-conjugation across the entire molecule. spcmc.ac.in Consequently, the UV-Vis spectrum is expected to represent a superposition of the absorptions of the individual, substituted aromatic rings rather than a single, large conjugated system.

The fundamental absorptions of the benzene chromophore are of the π→π* type, which typically give rise to three absorption bands. spcmc.ac.in These bands are often referred to as the E1, E2, and B bands. Substitution on the benzene ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity (ε).

For this compound, the key substituents on the central phenyl ring are the benzyloxy group (-OCH₂C₆H₅) and the 3-hydroxypropyl group (-CH₂CH₂CH₂OH).

Benzyloxy Group : The oxygen atom of the ether linkage acts as an auxochrome. Its non-bonding electrons can interact with the π-electron system of the benzene ring to which it is attached. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands. spcmc.ac.innih.gov

3-Hydroxypropyl Group : This alkyl substituent is expected to have a milder effect. Alkyl groups typically induce a small bathochromic shift in the B band of the benzene ring due to hyperconjugation. spcmc.ac.in

Given the lack of conjugation between the two phenyl rings, the absorption spectrum is primarily dictated by the electronic environment of the 3-substituted phenylpropanol core and the benzyloxy group. The spectrum is predicted to show characteristic absorptions for a substituted benzene, likely below 300 nm. A literature value for the related compound 3-Benzyloxy-1-propanol (B156065) reports a λmax at 258 nm when measured in dichloromethane (B109758) (CH₂Cl₂), which corresponds to the B-band region of a substituted benzene. chemicalbook.com The electronic transitions for this compound are expected to be in a similar region, reflecting the π→π* transitions within the substituted aromatic ring.

The detailed research findings are best summarized in a data table that compares the known spectral data of benzene with the expected values for the target compound based on the analysis of its constituent parts.

Predicted UV-Vis Absorption Data for this compound and Related Compounds
CompoundChromophore/SystemExpected λmax (nm)Associated TransitionReference/Comment
BenzenePhenyl Ring~204, ~255π → π* (E2-band, B-band)Parent chromophore. spcmc.ac.in
3-Phenylpropan-1-olAlkyl-substituted Phenyl~258 - 265π → π* (B-band)Alkyl group causes a slight bathochromic shift. nist.gov
3-Benzyloxy-1-propanolBenzyloxy-substituted Alkane258π → π* (B-band)Shows absorption from the isolated phenyl ring of the benzyl group. chemicalbook.com
This compound Benzyloxy- and Alkyl-substituted Phenyl ~260 - 275 π → π* (B-band) Predicted value. The combined effect of the auxochromic ether and alkyl group is expected to shift the B-band to a slightly longer wavelength than benzene. The two phenyl rings are electronically isolated.

Chemical Reactivity and Transformation Pathways of 3 3 Benzyloxy Phenyl Propan 1 Ol

Reactions at the Primary Alcohol Functionality

The terminal primary alcohol group is a key site for synthetic modifications, readily undergoing reactions typical of aliphatic alcohols.

The primary hydroxyl group of 3-[3-(benzyloxy)phenyl]propan-1-ol can be converted into esters and ethers to introduce a wide range of functional groups.

Esterification: This transformation is commonly achieved through reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate catalytic conditions. The Fischer esterification, for instance, involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible process where the equilibrium can be driven towards the ester product by removing water. masterorganicchemistry.com

Etherification: The Williamson ether synthesis is a classic method to convert the alcohol into an ether. This involves deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reactants Catalyst/Base Product
Esterification Acetic acid H₂SO₄ 3-[3-(Benzyloxy)phenyl]propyl acetate
Esterification Benzoyl chloride Pyridine 3-[3-(Benzyloxy)phenyl]propyl benzoate (B1203000)
Etherification Methyl iodide NaH 1-(Benzyloxy)-3-(3-methoxypropoxy)benzene
Etherification Ethyl bromide NaH 1-(Benzyloxy)-3-(3-ethoxypropoxy)benzene

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Oxidation to Aldehyde: The partial oxidation to the corresponding aldehyde, 3-[3-(benzyloxy)phenyl]propanal, requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. chemguide.co.uklibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758). libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents are needed for the complete oxidation of the primary alcohol to the carboxylic acid, 3-[3-(benzyloxy)phenyl]propanoic acid. thermofisher.comlibretexts.org Common reagents for this include chromium trioxide (CrO₃) in aqueous acid (Jones oxidation), or potassium permanganate (B83412) (KMnO₄). libretexts.org A two-step, one-pot procedure involving an initial oxidation with TEMPO and sodium hypochlorite, followed by sodium chlorite, can also be employed for this conversion under mild conditions. nih.govnsf.gov

Table 2: Oxidation Reactions of the Primary Alcohol

Target Product Reagent(s) Typical Conditions
3-[3-(Benzyloxy)phenyl]propanal Pyridinium chlorochromate (PCC) Dichloromethane, Room temp.
3-[3-(Benzyloxy)phenyl]propanal Dess-Martin periodinane (DMP) Dichloromethane, Room temp.
3-[3-(Benzyloxy)phenyl]propanoic acid Chromium trioxide (CrO₃), H₂SO₄, Acetone 0°C to Room temp.
3-[3-(Benzyloxy)phenyl]propanoic acid Potassium permanganate (KMnO₄), NaOH, H₂O Heat
3-[3-(Benzyloxy)phenyl]propanoic acid TEMPO, NaClO, then NaClO₂ Biphasic solvent, pH 7 buffer

Cleavage and Deprotection Strategies for the Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its removal is a critical step in many synthetic sequences to unveil the free phenol (B47542).

The most common and efficient method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). youtube.comacs.org The reaction proceeds under mild conditions and is generally high-yielding. youtube.com The process involves the cleavage of the carbon-oxygen bond of the ether, resulting in the formation of the deprotected phenol, 3-(3-hydroxyphenyl)propan-1-ol, and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com

Table 3: Hydrogenolysis of the Benzyloxy Group

Reactant Reagents Product Byproduct
This compound H₂, 10% Pd/C 3-(3-Hydroxyphenyl)propan-1-ol Toluene

While hydrogenolysis is widely used, it is not compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing groups. In such cases, alternative selective cleavage methods are required. organic-chemistry.org

Lewis acids offer a powerful alternative for debenzylation. Boron trichloride (B1173362) (BCl₃) or its complex with dimethyl sulfide (B99878) (BCl₃·SMe₂) can effectively cleave benzyl ethers, often at low temperatures. organic-chemistry.orgorgsyn.org The addition of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of the aromatic ring. orgsyn.org Other methods include using strong acids, although this is limited to substrates that can tolerate acidic conditions. organic-chemistry.org For specific substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a preferred method, highlighting the tunability of benzyl-type protecting groups. organic-chemistry.orgresearchgate.net

Table 4: Selective Deprotection Methods for Benzyl Ethers

Reagent(s) Conditions Key Features
BCl₃ or BCl₃·SMe₂ Dichloromethane, -78°C to 0°C Effective for acid-stable substrates; avoids hydrogenation. organic-chemistry.orgorgsyn.org
BCl₃, Pentamethylbenzene Dichloromethane, -78°C Scavenger suppresses electrophilic side reactions. orgsyn.org
DDQ CH₂Cl₂/H₂O Primarily for electron-rich benzyl ethers (e.g., PMB), less effective for unsubstituted benzyl ethers. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the central phenyl ring is governed by its substituents, which direct the position of attack for incoming reagents.

The phenyl ring in this compound is activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two electron-donating groups: the benzyloxy group (-OCH₂Ph) and the 3-hydroxypropyl group (-CH₂CH₂CH₂OH). lkouniv.ac.inuomustansiriyah.edu.iq

Directing Effects: The benzyloxy group is a strong activating group and an ortho, para-director due to the resonance donation of the oxygen's lone pairs. The 3-hydroxypropyl group is a weak activating group, also directing ortho and para. Since these two groups are positioned meta to each other (at C1 and C3), their directing effects are cooperative. They both activate positions C2, C4, and C6. The strongest activation will be at the positions ortho and para to the more powerful activating group, the benzyloxy ether. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions.

Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). uomustansiriyah.edu.iqmasterorganicchemistry.com

Table 5: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product(s)
Nitration NO₂⁺ 2-Nitro-5-(3-hydroxypropyl)phenyl benzyl ether and 4-Nitro-5-(3-hydroxypropyl)phenyl benzyl ether
Bromination Br⁺ 2-Bromo-5-(3-hydroxypropyl)phenyl benzyl ether and 4-Bromo-5-(3-hydroxypropyl)phenyl benzyl ether
Friedel-Crafts Acylation RCO⁺ 2-Acyl-5-(3-hydroxypropyl)phenyl benzyl ether and 4-Acyl-5-(3-hydroxypropyl)phenyl benzyl ether

Nucleophilic aromatic substitution (SₙAr) on the phenyl ring of this compound is generally not feasible under standard conditions. wikipedia.orgmasterorganicchemistry.com This type of reaction requires the presence of a good leaving group (like a halide) and, crucially, strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The subject molecule lacks both of these features. The phenyl ring is electron-rich due to its activating substituents, making it nucleophilic rather than electrophilic, and thus unreactive towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Regioselective Transformations of the Propanol (B110389) Chain

The propanol side chain of this compound offers a primary alcohol functional group that is amenable to a variety of regioselective transformations. These reactions specifically target the hydroxyl group, allowing for the synthesis of a diverse range of derivatives, including carboxylic acids, ethers, and esters, without altering the benzyl ether moiety or the aromatic ring. The selectivity of these transformations is crucial for the targeted modification of the molecule.

The primary alcohol of the propanol chain can be readily oxidized to form the corresponding aldehyde or further to the carboxylic acid. Standard oxidation protocols can be employed to achieve this transformation with high regioselectivity. For instance, the use of chromium-based reagents, such as Jones reagent (chromic acid in acetone), typically results in the formation of the carboxylic acid, 3-[3-(benzyloxy)phenyl]propanoic acid. Milder methods, like the Swern or Dess-Martin periodinane oxidations, can be utilized to selectively yield the intermediate aldehyde, 3-[3-(benzyloxy)phenyl]propanal.

The hydroxyl group of the propanol chain can also undergo etherification. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide can then react with an alkyl halide, like methyl iodide or ethyl bromide, to produce the corresponding ether derivative. This method is highly efficient for primary alcohols and allows for the introduction of a variety of alkyl groups.

Esterification of the primary alcohol on the propanol chain is another key regioselective transformation. This can be achieved by reacting this compound with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride or an acid anhydride. The reaction with an acyl chloride is typically vigorous and may be performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. Alternatively, the use of an acid anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a milder and highly efficient method for ester formation. organic-chemistry.org

Below are tables summarizing the expected regioselective transformations of the propanol chain of this compound based on established chemical principles.

Table 1: Oxidation of the Propanol Chain

ProductReagents and Conditions
3-[3-(Benzyloxy)phenyl]propanoic acidJones Reagent (CrO₃, H₂SO₄, acetone)
3-[3-(Benzyloxy)phenyl]propanalSwern Oxidation (oxalyl chloride, DMSO, triethylamine)
3-[3-(Benzyloxy)phenyl]propanoic acidTEMPO-catalyzed oxidation

Table 2: Etherification of the Propanol Chain

ProductReagents and Conditions
1-(3-Methoxypropoxy)-3-(benzyloxy)benzene1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)
1-(3-Ethoxypropoxy)-3-(benzyloxy)benzene1. Sodium hydride (NaH) 2. Ethyl bromide (CH₃CH₂Br)

Table 3: Esterification of the Propanol Chain

ProductReagents and Conditions
3-[3-(Benzyloxy)phenyl]propyl acetateAcetic anhydride, 4-DMAP
3-[3-(Benzyloxy)phenyl]propyl benzoateBenzoyl chloride, pyridine

Computational Chemistry and Theoretical Investigations of 3 3 Benzyloxy Phenyl Propan 1 Ol

Quantum Mechanical (QM) Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum mechanical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-[3-(benzyloxy)phenyl]propan-1-ol, these calculations, often performed using methods like Density Functional Theory (DFT), reveal the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is foundational for understanding its physical and chemical properties.

For instance, a related compound, (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one [BPClPO], was analyzed using the B3LYP/6-311G(d,p) basis set to optimize its molecular structure. The theoretical bond lengths and angles were then compared with experimental X-ray diffraction (XRD) data to validate the computational model. researchgate.net Similarly, studies on other phenylpropanol derivatives, such as 3-(2-Hydroxyphenyl)-1-phenyl propanone, have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set for geometry optimization. researchgate.net These computational approaches provide a detailed picture of the molecule's architecture.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated through QM calculations. This includes the distribution of electron density and the energies of molecular orbitals, which are critical for predicting reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is widely applied to study the reactivity and stability of organic compounds. For derivatives of this compound, DFT calculations help in understanding their chemical behavior.

A study on (2E)-3-[3-(benzyloxy)phenyl]-l-phenyl-2-propen-l-one utilized DFT to analyze its reactive nature through various descriptors. researchgate.net The stability of a molecule can be inferred from its thermodynamic properties, which can also be calculated using DFT. For example, in the study of newly synthesized uridine (B1682114) derivatives, DFT was used to calculate their thermodynamic and physicochemical properties, providing insights into their stability. researchgate.net Furthermore, research on compounds like 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid has employed DFT at the B3LYP/6–311+ G(d,p) level to optimize the molecular structure and compare theoretical parameters with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. imperial.ac.uk A smaller gap suggests that the molecule is more reactive.

For chalcone (B49325) derivatives, which are structurally related to the target compound, FMO analysis has been used to understand their electronic properties and predict their reactivity. researchgate.net In the case of (2E)-3-[3-(benzyloxy)phenyl]-l-phenyl-2-propen-l-one, FMO analysis was part of a broader computational study to understand its reactive nature. researchgate.net Similarly, for 3-(2-Hydroxyphenyl)-1-phenyl propenone, the HOMO-LUMO energy gap was investigated to understand donor-acceptor interactions within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

PropertyValue
HOMO Energy(Data not available for the specific compound)
LUMO Energy(Data not available for the specific compound)
HOMO-LUMO Gap(Data not available for the specific compound)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays different colors to represent varying electrostatic potential values on the molecular surface. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green represents areas of neutral potential. nih.gov

MEP analysis has been extensively used for compounds similar in structure to this compound. For instance, the MEP of (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one was studied to understand its reactive sites. researchgate.net Likewise, MEP maps have been generated for other complex organic molecules to visualize surface charge distribution and predict sites for cation-π interactions. researchgate.net The analysis of the MEP provides valuable information about the molecule's reactivity and potential for non-covalent interactions. nih.gov

Aromaticity Analysis (e.g., HOMA studies) of the Phenyl Ring

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational method used to quantify the degree of aromaticity of a cyclic system. It is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character.

For a related chalcone, (2E)-3-[3-(benzyloxy)phenyl]-l-phenyl-2-propen-l-one, HOMA studies were conducted to confirm the aromaticity and other cyclic properties of the molecule. researchgate.net This type of analysis is crucial for understanding the electronic properties and stability of the phenyl rings within the this compound structure.

Table 2: HOMA Index for Phenyl Rings

Phenyl RingHOMA Value
3-(Benzyloxy)phenyl(Data not available for the specific compound)
Benzyl (B1604629)(Data not available for the specific compound)

Computational Studies on Conformational Preferences and Dynamics

The flexibility of the propanol (B110389) side chain and the benzyloxy group in this compound allows it to adopt various spatial arrangements or conformations. Computational studies on conformational preferences aim to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Structure Activity Relationship Sar Studies of 3 3 Benzyloxy Phenyl Propan 1 Ol Analogues in Preclinical Research

Design Principles for Systematic Structural Modifications Around the Core Scaffold

The rational design of analogues of 3-[3-(benzyloxy)phenyl]propan-1-ol would typically involve a systematic dissection and modification of its core structure. This process aims to understand the contribution of each part of the molecule to its biological activity and to optimize its properties. Key design principles would include:

Scaffold Hopping and Core Constraint: Replacing the central phenyl ring with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties. Additionally, constraining the flexible propan-1-ol chain into a cyclic structure could provide insights into the bioactive conformation.

Bioisosteric Replacement: Substituting key functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. For instance, the ether linkage of the benzyloxy group could be replaced with an ester, amide, or sulfonamide.

Substituent Scanning: Introducing a variety of substituents with differing electronic and steric properties onto both the phenyl ring and the benzyl (B1604629) group of the benzyloxy moiety. This helps to probe the binding pocket for favorable interactions.

A hypothetical SAR exploration might involve the synthesis and evaluation of analogues as depicted in the following table:

Analogue TypeModificationRationale
A Phenyl Ring SubstitutionExplore electronic and steric effects on the core scaffold.
B Benzyloxy Moiety VariationInvestigate the role of the benzyl group and the ether linkage.
C Propan-1-ol Chain ModificationDetermine the importance of the hydroxyl group and the chain length.

Impact of Benzyloxy Moiety Variations on Interactions with Biological Targets (from analogues)

While direct studies on this compound are scarce, research on other benzyloxy-containing compounds highlights the importance of this moiety. For instance, in the development of monoamine oxidase B (MAO-B) inhibitors, the position of the benzyloxy group on the phenyl ring has been shown to be critical for activity. Moving the benzyloxy group from the para to the ortho position can lead to a significant decrease in inhibitory potency.

Modulations of the Propan-1-ol Chain and their Effects on Preclinical Activity (from analogues)

The propan-1-ol side chain is a crucial element for potential hydrogen bonding interactions and for orienting the molecule within a binding site. Systematic modifications to this chain would likely be a central part of any SAR study. Key modifications would include:

Varying the Chain Length: Synthesizing analogues with shorter (ethanol) or longer (butanol, pentanol) alkyl chains to determine the optimal distance between the phenyl ring and the terminal hydroxyl group.

Modification of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group with other functional groups such as an amine or a carboxylic acid would help to understand its role in binding.

Introduction of Rigidity: Incorporating double or triple bonds into the propanol (B110389) chain or cyclizing it could restrict conformational flexibility and potentially lock the molecule in a more active conformation.

The following table illustrates potential modifications to the propan-1-ol chain and their intended purpose in an SAR study:

ModificationExamplePurpose
Chain Length Variation2-[3-(Benzyloxy)phenyl]ethan-1-olAssess optimal linker length.
Hydroxyl Group Modification3-[3-(Benzyloxy)phenyl]propanoic acidInvestigate the necessity of a hydrogen bond donor.
Conformational Restriction(E)-3-[3-(Benzyloxy)phenyl]prop-2-en-1-olProbe the bioactive conformation.

Stereochemical Considerations in Analogue Design and Biological Evaluation

The introduction of a chiral center into the this compound scaffold would be a critical step in optimizing its biological activity. Chirality can be introduced by substitution on the propan-1-ol chain, for example, by adding a methyl group at the C1 or C2 position. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different potencies, efficacies, and even different biological activities altogether.

Therefore, a comprehensive SAR study would involve the synthesis of individual enantiomers and diastereomers of chiral analogues and their separate biological evaluation. This would allow for the determination of the optimal stereochemistry for interaction with the biological target. Techniques such as chiral chromatography would be essential for the separation and purification of these stereoisomers.

Development of Novel Analogues for Enhanced Preclinical Efficacy

The culmination of systematic SAR studies would be the design and synthesis of novel analogues with potentially enhanced preclinical efficacy. By combining the knowledge gained from modifying the benzyloxy moiety, the propan-1-ol chain, and understanding the stereochemical requirements, medicinal chemists could rationally design next-generation compounds.

For example, if SAR studies indicated that a smaller, more electron-rich substituent on the benzyl group and a conformationally constrained propan-1-ol chain were beneficial, novel analogues incorporating these features would be synthesized. The goal of this iterative process of design, synthesis, and testing is to identify a lead candidate with an optimized profile of potency, selectivity, and pharmacokinetic properties for further preclinical development.

Applications of 3 3 Benzyloxy Phenyl Propan 1 Ol As a Synthetic Synthon in Chemical Biology and Medicinal Chemistry

Intermediate in the Synthesis of Complex Natural Products and Bioactive Molecules

While specific examples of the total synthesis of natural products using 3-[3-(benzyloxy)phenyl]propan-1-ol as a starting material are not extensively documented in readily accessible literature, its structure is emblematic of intermediates used in the synthesis of bioactive compounds. The core structure, a 3-phenylpropan-1-ol moiety, is a component of various natural products and pharmaceuticals. The benzyloxy group on the phenyl ring is a key feature, acting as a protected phenol (B47542). This protecting group can be removed later in a synthetic sequence to reveal a reactive hydroxyl group, which is a common feature in many biologically active molecules, including certain flavonoids, alkaloids, and other phenolic compounds. The three-carbon chain can also be chemically modified to build more complex side chains or to be incorporated into larger ring systems.

Scaffold for the Development of Novel Pharmaceutical Leads

The molecular framework of this compound makes it an attractive scaffold for the development of new pharmaceutical leads. cymitquimica.com In medicinal chemistry, a scaffold is a core structure from which a library of related compounds can be synthesized. These compounds are then tested for biological activity against various therapeutic targets. The 3-(3-(benzyloxy)phenyl)propyl backbone can be systematically modified at several positions: the terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an amine or ether; the phenyl ring can undergo further substitution; and the benzyl (B1604629) protecting group can be removed and the resulting phenol can be derivatized. This versatility allows for the creation of a diverse set of molecules, increasing the probability of discovering a compound with desirable pharmacological properties. For instance, related phenylpropanolamine structures are known to be key components of drugs targeting various receptors.

Role in the Construction of Privileged Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry, forming the basis of a large number of approved drugs. nih.gov The structure of this compound provides a useful starting point for the synthesis of certain heterocyclic systems. The propanol (B110389) chain can be functionalized and cyclized to form various oxygen- or nitrogen-containing heterocycles. For example, the alcohol could be converted to a leaving group, followed by intramolecular cyclization with a nucleophile introduced elsewhere on the molecule to form tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. Alternatively, conversion of the alcohol to an amine, followed by intramolecular reactions, could lead to the formation of nitrogen-containing heterocycles like piperidines or azepanes, which are common motifs in centrally active drugs. The strategic use of the benzyloxy protecting group allows for these transformations to be carried out while leaving the phenolic hydroxyl masked until a later, desired stage of the synthesis.

Future Research Perspectives and Methodological Advancements for 3 3 Benzyloxy Phenyl Propan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL is not commonly detailed, but logical routes can be inferred from the synthesis of its precursors and related molecules. A plausible and established pathway involves the reduction of its corresponding carboxylic acid, 3-[3-(benzyloxy)phenyl]propanoic acid, or its ester derivatives. The synthesis of this acid precursor can be achieved through various methods, including the benzylation of 3-(3-hydroxyphenyl)propanoic acid.

Future research is expected to focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles are increasingly important in process research and development. dntb.gov.ua This involves the use of environmentally benign solvents, catalysts, and reaction conditions. dntb.gov.ua

Key areas for future synthetic exploration include:

Catalytic Hydrogenation: Traditional reductions often use stoichiometric metal hydride reagents like lithium aluminum hydride. A greener alternative is the catalytic hydrogenation of the carboxylic acid or ester precursor. Research could focus on developing highly efficient and selective heterogeneous or homogeneous catalysts, such as those based on palladium or nickel, that can operate under mild conditions (lower temperature and pressure). google.com

Use of Green Solvents: Many organic reactions rely on volatile and often toxic organic solvents. Future syntheses could employ greener media such as water, supercritical fluids, or glycerol. dntb.gov.ua Glycerol, a byproduct of the biodiesel industry, has been successfully used as a sustainable solvent for various organic transformations. dntb.gov.uamdpi.com Research into the applicability of such solvents for the synthesis of benzyloxy-phenyl derivatives is a promising avenue.

One-Pot Syntheses: Developing a one-pot process starting from simpler precursors, such as 3-hydroxycinnamic acid or cinnamaldehyde (B126680) derivatives, would significantly improve efficiency by reducing the number of isolation and purification steps. google.com For example, a tandem reaction involving etherification followed by reduction in a single vessel would be highly desirable.

Integration of Advanced Analytical Techniques for Deeper Characterization

The unambiguous structural confirmation of this compound and its potential impurities or byproducts relies on a suite of advanced analytical techniques. While standard methods provide basic characterization, their integrated and advanced application can offer deeper structural and purity insights.

The primary techniques for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. nih.govmdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for definitively assigning proton and carbon signals, especially for complex aromatic substitution patterns. The Nuclear Overhauser Effect (NOESY) can provide information about the spatial proximity of atoms, confirming the conformation of the molecule. mdpi.com

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques can confirm the molecular weight. mdpi.com High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition, which provides unequivocal confirmation of the molecular formula. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. mdpi.com The FT-IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H) stretch, the ether (C-O-C) linkage, and aromatic C-H bonds.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of the compound. The use of chiral columns in chromatography could be explored to resolve enantiomers if a stereocenter is introduced into the molecule.

Analytical TechniqueExpected Observations for this compound
¹H NMRSignals for aromatic protons (phenyl and benzyl (B1604629) rings), a singlet for the benzylic CH₂ protons, and multiplets for the propyl chain (CH₂CH₂CH₂OH) protons.
¹³C NMRDistinct signals for all 16 carbon atoms, including those in the aromatic rings, the benzylic carbon, and the three carbons of the propyl chain. mdpi.com
FT-IRBroad O-H stretching band (~3300 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and C=C aromatic ring stretching (~1600, 1450 cm⁻¹). mdpi.com
HRMS (ESI)Detection of the molecular ion [M+H]⁺ or [M+Na]⁺ with a mass-to-charge ratio corresponding to the exact elemental formula C₁₆H₁₈O₂. mdpi.com

Predictive Modeling and Machine Learning in Structure-Activity Relationship Studies

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML), are transforming drug discovery and chemical research. nih.govnih.gov These methods establish a mathematical correlation between the chemical structure of compounds and their biological activity or physicochemical properties. youtube.commdpi.com

For a molecule like this compound, which has not been extensively studied for biological activity, QSAR and ML offer a powerful approach for hypothesis generation and research prioritization.

Future research in this area could involve:

Dataset Curation and Descriptor Calculation: A library of analogues of this compound would be synthesized or computationally generated. For each molecule, a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated. youtube.com

QSAR Model Development: The curated dataset, including experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition), would be used to train ML models. nih.govnih.gov Algorithms such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN) can be employed to build robust predictive models. nih.govnih.gov

Model Validation and Application: The predictive power of the developed QSAR model would be rigorously validated using internal (cross-validation) and external test sets to ensure its reliability. nih.govplos.org Once validated, the model could be used to screen large virtual libraries of related compounds to identify new molecules with potentially high activity, guiding future synthesis and testing efforts. mdpi.com For instance, related benzyloxyphenyl structures have been investigated as STAT3 inhibitors, and a QSAR model could predict the potential of the target compound and its derivatives for this activity. researchgate.netnih.gov

Expansion of Applications in Emerging Areas of Chemical Biology and Materials Science

The unique structural features of this compound—a rigid aromatic core, a flexible ether linkage, and a reactive primary alcohol—make it a versatile building block for applications in both chemical biology and materials science.

Chemical Biology: The benzyloxy-phenyl motif is present in various biologically active compounds. nih.govnih.govnih.gov This suggests that this compound could serve as a scaffold or starting material for developing novel bioactive agents.

Molecular Probes: The primary alcohol group can be readily functionalized, for example, by attaching a fluorophore. Such fluorescently tagged molecules could be used as probes to visualize cellular targets or processes, advancing our understanding of drug-cell interactions. mdpi.com

Inhibitor Design: Related structures are known to inhibit enzymes like monoamine oxidase B (MAO-B) or act as antagonists for G protein-coupled receptors (GPCRs). nih.govnih.gov Future work could explore derivatives of this compound as inhibitors for these or other targets, such as those involved in cancer signaling pathways. researchgate.netnih.govresearchgate.net The compound itself could be a fragment in fragment-based drug discovery campaigns.

Materials Science: The combination of aromatic rings and a reactive hydroxyl group suggests potential applications in polymer and materials chemistry.

Monomer for High-Performance Polymers: The hydroxyl group allows the molecule to be used as a monomer in step-growth polymerization. It could be incorporated into polyesters or polyurethanes. The bulky, rigid benzyloxy-phenyl group would likely enhance the thermal stability and modify the mechanical and optical properties of the resulting polymer. researchgate.net

Liquid Crystals: Phenyl benzoate (B1203000) and other benzyloxy-phenyl derivatives are known to form the core of calamitic (rod-shaped) liquid crystals. nih.govresearchgate.net By modifying the propanol (B110389) chain, it may be possible to design novel liquid crystalline materials based on this scaffold.

Functional Surfaces: The fluorosulfate (B1228806) functional group, which can be introduced through SuFEx chemistry, allows for efficient surface immobilization. mdpi.com The hydroxyl group of the target compound could be converted to a fluorosulfate, enabling it to be grafted onto surfaces to create functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-[3-(benzyloxy)phenyl]propan-1-ol, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : The compound can be synthesized via a multi-step route:

  • Step 1 : Introduce the benzyloxy group to a phenol derivative using a Williamson ether synthesis (e.g., reacting 3-hydroxyphenylpropan-1-ol with benzyl bromide under basic conditions) .
  • Step 2 : Reduce a ketone intermediate (e.g., 3-[3-(benzyloxy)phenyl]propan-1-one) using NaBH₄ or LiAlH₄ to yield the alcohol .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess benzyl bromide) to ensure complete substitution. Purify via column chromatography (silica gel, ethyl acetate/hexane) or fractional distillation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for benzyloxy-substituted phenyl) and the propanol chain (δ 1.6–3.8 ppm for CH₂ groups, δ 4.5–5.0 ppm for -OH) .
  • IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C₁₆H₁₈O₂: MW 242.13 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR data for this compound?

  • Methodological Answer :

  • Validation : Cross-validate computational models (e.g., Gaussian or ORCA) with experimental NMR by adjusting solvent parameters and conformational sampling.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with crystallographic data (if available) via SHELX refinement to confirm bond lengths/angles .
  • Case Study : In analogs like 3-(3-trifluoromethylphenyl)propan-1-ol, X-ray crystallography resolved ambiguities in substituent positioning .

Q. What strategies mitigate benzyloxy group cleavage during synthesis or storage, and how can stability be assessed?

  • Methodological Answer :

  • Stability Testing : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and monitor degradation via HPLC. Use LC-MS to identify cleavage products (e.g., free phenol).
  • Protection : Store under inert atmospheres (N₂/Ar) at low temperatures (−20°C) to prevent oxidation.
  • Alternative Protecting Groups : If cleavage persists, test p-methoxybenzyl (PMB) or other acid-labile groups for comparative stability .

Q. How should researchers validate purity thresholds for this compound in pharmaceutical intermediate applications?

  • Methodological Answer :

  • Analytical Thresholds : Use HPLC/LC-MS with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Compare retention times with certified reference standards (e.g., Cinacalcet impurities) .
  • Impurity Profiling : Identify byproducts (e.g., unreacted ketone intermediates) via spiking experiments and quantify using calibration curves.
  • Regulatory Alignment : Follow ICH Q3A guidelines for residual solvents and elemental impurities .

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Reactant of Route 1
3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.